2-(3,4-Dimethoxyphenyl)pyrazolidin-3-one
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Overview
Description
2-(3,4-Dimethoxyphenyl)pyrazolidin-3-one is a chemical compound that belongs to the class of pyrazolidinones Pyrazolidinones are known for their diverse pharmacological properties and are often used as intermediates in the synthesis of various pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dimethoxyphenyl)pyrazolidin-3-one typically involves the reaction of 3,4-dimethoxyphenylhydrazine with an appropriate α,β-unsaturated carbonyl compound. One common method involves the use of methacrolein or similar compounds in the presence of a catalyst such as pyrrolidine and benzoic acid. The reaction proceeds under mild conditions and yields the desired pyrazolidinone in good to excellent yields .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry and efficient catalytic processes are often employed to ensure high yield and purity. The use of organocatalysts and environmentally friendly reagents is preferred to minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dimethoxyphenyl)pyrazolidin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrazole derivatives.
Bromination: It can undergo bromination using reagents such as hydrogen bromide and hydrogen peroxide under mild conditions.
Substitution: The methoxy groups on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC) is commonly used for the oxidation of pyrazolidinones to pyrazoles.
Bromination: A combination of hydrogen bromide and hydrogen peroxide is used for bromination reactions.
Major Products Formed
Oxidation: Pyrazole derivatives.
Bromination: 4-Bromopyrazol-3-ol.
Scientific Research Applications
2-(3,4-Dimethoxyphenyl)pyrazolidin-3-one has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of various heterocyclic compounds.
Biology: The compound exhibits potential antibacterial and antifungal activities.
Medicine: It is investigated for its analgesic, antibiotic, and anticonvulsant properties.
Industry: Used in the development of multifunctional materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(3,4-Dimethoxyphenyl)pyrazolidin-3-one involves its interaction with specific molecular targets and pathways. The compound’s pharmacological effects are attributed to its ability to inhibit enzymes such as cyclooxygenase and lipoxygenase, which are involved in inflammatory processes . Additionally, it may interact with γ-aminobutyrate transferase, contributing to its anticonvulsant properties .
Comparison with Similar Compounds
Similar Compounds
Pyrazolidin-3-one: A parent compound with similar structural features.
4-Substituted Pyrazolidinones: Compounds with various substituents at the 4-position, exhibiting diverse biological activities.
Isoxazolidinones: Structurally related compounds with a different heterocyclic ring system.
Uniqueness
Its ability to undergo specific chemical reactions under mild conditions also sets it apart from other similar compounds .
Properties
CAS No. |
144146-94-1 |
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Molecular Formula |
C11H14N2O3 |
Molecular Weight |
222.24 g/mol |
IUPAC Name |
2-(3,4-dimethoxyphenyl)pyrazolidin-3-one |
InChI |
InChI=1S/C11H14N2O3/c1-15-9-4-3-8(7-10(9)16-2)13-11(14)5-6-12-13/h3-4,7,12H,5-6H2,1-2H3 |
InChI Key |
YTXTYZIYTYMKIG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C(=O)CCN2)OC |
Origin of Product |
United States |
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